8-(Benzyloxy)-2-phenylquinoline
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Overview
Description
8-(Benzyloxy)-2-phenylquinoline is an organic compound belonging to the quinoline family. Quinoline derivatives are known for their diverse biological activities and applications in medicinal chemistry. The presence of benzyloxy and phenyl groups in this compound enhances its chemical reactivity and potential for various applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 8-(Benzyloxy)-2-phenylquinoline typically involves the following steps:
Starting Materials: The synthesis begins with quinoline and benzyl alcohol.
Benzylation: Quinoline is reacted with benzyl chloride in the presence of a base such as potassium carbonate to introduce the benzyloxy group.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Batch Reactors: Large-scale batch reactors are used to carry out the benzylation and phenylation reactions.
Purification: The product is purified using techniques such as recrystallization or chromatography to achieve high purity.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically using reagents like potassium permanganate or chromium trioxide, leading to the formation of quinoline N-oxides.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst, converting the quinoline ring to a dihydroquinoline derivative.
Substitution: Electrophilic substitution reactions can occur at the phenyl ring, using reagents such as bromine or nitric acid.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic medium.
Reduction: Hydrogen gas with palladium on carbon.
Substitution: Bromine in acetic acid for bromination.
Major Products:
Oxidation: Quinoline N-oxides.
Reduction: Dihydroquinoline derivatives.
Substitution: Brominated or nitrated derivatives of the phenyl ring.
Scientific Research Applications
Chemistry: 8-(Benzyloxy)-2-phenylquinoline is used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals.
Biology: The compound exhibits potential biological activities, including antimicrobial and anticancer properties. It is studied for its ability to interact with biological targets such as enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a therapeutic agent. Its derivatives are being investigated for their efficacy in treating various diseases, including cancer and infectious diseases.
Industry: In the industrial sector, this compound is used in the synthesis of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 8-(Benzyloxy)-2-phenylquinoline involves its interaction with specific molecular targets. For instance, it can inhibit the activity of certain enzymes by binding to their active sites. The benzyloxy and phenyl groups enhance its binding affinity and specificity towards these targets. The compound can also interfere with cellular pathways, leading to the inhibition of cell proliferation in cancer cells.
Comparison with Similar Compounds
8-Hydroxyquinoline: Known for its antimicrobial properties.
2-Phenylquinoline: Lacks the benzyloxy group but shares the phenyl substitution.
8-Methoxyquinoline: Contains a methoxy group instead of a benzyloxy group.
Uniqueness: 8-(Benzyloxy)-2-phenylquinoline is unique due to the presence of both benzyloxy and phenyl groups, which confer distinct chemical and biological properties. This dual substitution enhances its reactivity and potential for diverse applications compared to its analogs.
Properties
IUPAC Name |
2-phenyl-8-phenylmethoxyquinoline |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H17NO/c1-3-8-17(9-4-1)16-24-21-13-7-12-19-14-15-20(23-22(19)21)18-10-5-2-6-11-18/h1-15H,16H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QKWMRLHKNGTVPJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=CC=CC3=C2N=C(C=C3)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H17NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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